molecular formula C16H21NO5 B13411030 Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside

Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside

Cat. No.: B13411030
M. Wt: 307.34 g/mol
InChI Key: YIZGXUIIXCRYJU-JKJDWNRSSA-N
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Description

Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structural features, including an acetylamino group, a phenylmethylene group, and a hexopyranoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the acetylamino group through acetylation reactions. The phenylmethylene group is then introduced via a condensation reaction with a suitable benzaldehyde derivative. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino or phenylmethylene groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylmethylene group may participate in hydrophobic interactions, further modulating the compound’s biological activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside is unique due to its combination of a hexopyranoside ring with both acetylamino and phenylmethylene groups

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

N-[(2R,4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C16H21NO5/c1-10(18)17-12-8-13-14(22-16(12)19-2)9-20-15(21-13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)/t12-,13+,14-,15-,16+/m1/s1

InChI Key

YIZGXUIIXCRYJU-JKJDWNRSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1C[C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@@H]1OC

Canonical SMILES

CC(=O)NC1CC2C(COC(O2)C3=CC=CC=C3)OC1OC

Origin of Product

United States

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